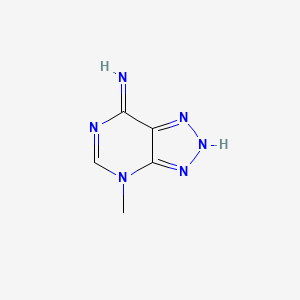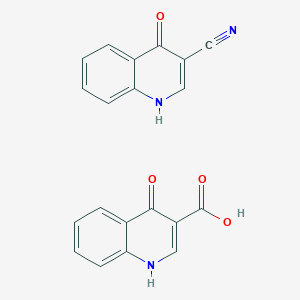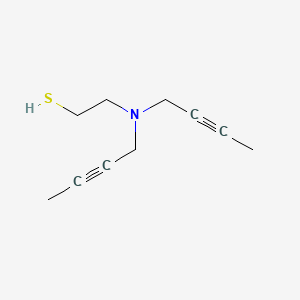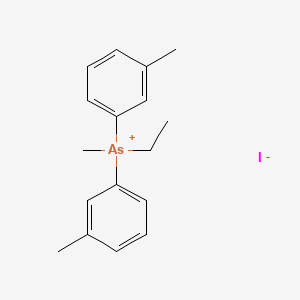
Ethyl-methyl-bis(3-methylphenyl)arsanium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is an organoarsenic compound with the molecular formula C17H22AsI. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. It is characterized by the presence of an arsenic atom bonded to ethyl, methyl, and two 3-methylphenyl groups, along with an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl-methyl-bis(3-methylphenyl)arsanium iodide typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by the addition of ethyl and methyl groups. The final step involves the introduction of iodide ion to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) compounds.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur in polar solvents like acetonitrile or dimethyl sulfoxide, under mild heating.
Major Products:
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-methyl-bis(3-methylphenyl)arsanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of ethyl-methyl-bis(3-methylphenyl)arsanium iodide involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential use in targeted cancer therapies.
Comparación Con Compuestos Similares
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic Acid: Contains two methyl groups and an arsenic atom, commonly used in agricultural applications.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness: Ethyl-methyl-bis(3-methylphenyl)arsanium iodide is unique due to its specific combination of ethyl, methyl, and 3-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Propiedades
Número CAS |
76214-89-6 |
|---|---|
Fórmula molecular |
C17H22AsI |
Peso molecular |
428.18 g/mol |
Nombre IUPAC |
ethyl-methyl-bis(3-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C17H22As.HI/c1-5-18(4,16-10-6-8-14(2)12-16)17-11-7-9-15(3)13-17;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JMNFRTHERPEUAH-UHFFFAOYSA-M |
SMILES canónico |
CC[As+](C)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


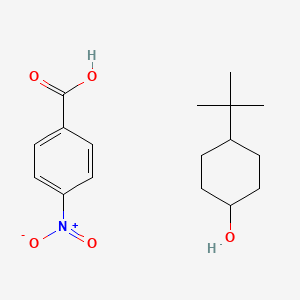
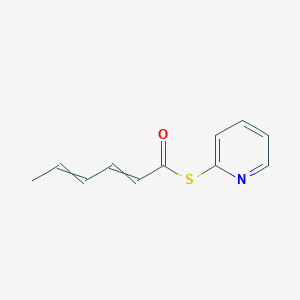
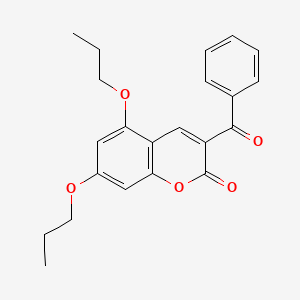
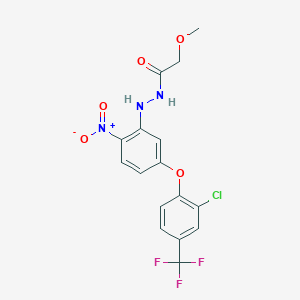

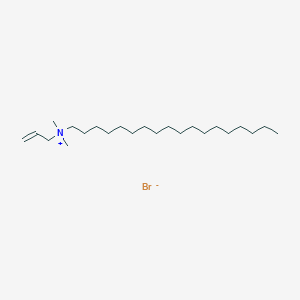


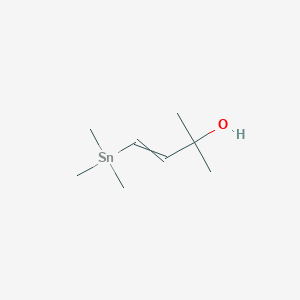
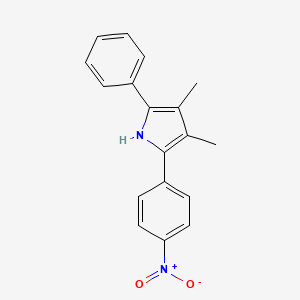
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
